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molecular formula C6H10N4O2 B8548822 4-(5-Methyl-1,2,3,4-tetrazol-1-yl)butyric acid

4-(5-Methyl-1,2,3,4-tetrazol-1-yl)butyric acid

Cat. No. B8548822
M. Wt: 170.17 g/mol
InChI Key: JSAALDXJEDSLQL-UHFFFAOYSA-N
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Patent
US04372953

Procedure details

4-(5-Methyl-1,2,3,4-tetrazol-1-yl)butyric acid (1.7 g) is dissolved in dimethylformamide (50 ml) and triethylamine (1.1 g) is added to the solution. Isobutyl chloroformate (1.5 g) is added dropwise to the mixture with stirring and ice-cooling and the mixture is stirred at room temperature for 30 minutes. Diethylamine (0.9 g) is added dropwise to the mixture with stirring at room temperature. The mixture is stirred for 3 hours. Dimethylformamide is distilled off and the residue is purified by silica gel column chromatography (silica gel made of Merck & Co.). The column is eluted with chloroform-methanol (50:1) to obtain N,N-diethyl-4-(5-methyl-1,2,3,4-tetrazol-1-yl)butyric acid amide (1.4 g), b.p. 190°-200° C. (bath temperature)/0.04 mmHg, nD25 =1.4908.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)[N:5]=[N:4][N:3]=1.[CH2:13]([N:15](CC)[CH2:16][CH3:17])[CH3:14].ClC(OCC(C)C)=O.C(NCC)C>CN(C)C=O>[CH2:13]([N:15]([CH2:16][CH3:17])[C:10](=[O:12])[CH2:9][CH2:8][CH2:7][N:6]1[C:2]([CH3:1])=[N:3][N:4]=[N:5]1)[CH3:14]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CC1=NN=NN1CCCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Four
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)NCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring at room temperature
STIRRING
Type
STIRRING
Details
The mixture is stirred for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Dimethylformamide is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel column chromatography (silica gel made of Merck & Co.)
WASH
Type
WASH
Details
The column is eluted with chloroform-methanol (50:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(CCCN1N=NN=C1C)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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